Cas no 4634-09-7 ((6-Phenylpyridin-3-yl)methanol)
(6-Phenylpyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinemethanol,6-phenyl-
- (6-Phenylpyridin-3-yl)methanol
- 2-phenyl-5-hydroxymethylpyridine
- 3-Pyridinemethanol,6-phenyl
- 6-phenyl-3-pyridylmethanol
- E97739
- DTXSID80623938
- 4634-09-7
- 3-Pyridinemethanol, 6-phenyl-
- (6-phenyl-3-pyridyl)-methanol
- SCHEMBL2412899
- J-501692
- W-204284
- NF-0738
- AKOS006281203
- FT-0686342
- (6-phenyl-3-pyridinyl)methanol
- 6-phenyl-3-pyridinemethanol
- 5-Hydroxymethyl-2-phenylpyridine
- RXXIVABOKBNIEI-UHFFFAOYSA-N
- MFCD03086132
- DB-010887
-
- MDL: MFCD03086132
- Inchi: 1S/C12H11NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h1-8,14H,9H2
- InChI Key: RXXIVABOKBNIEI-UHFFFAOYSA-N
- SMILES: OCC1=CN=C(C=C1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 185.08400
- Monoisotopic Mass: 185.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- PSA: 33.12000
- LogP: 2.24090
(6-Phenylpyridin-3-yl)methanol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(6-Phenylpyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P060780-50mg |
(6-Phenylpyridin-3-yl)methanol |
4634-09-7 | 50mg |
$ 105.00 | 2022-06-03 | ||
| TRC | P060780-100mg |
(6-Phenylpyridin-3-yl)methanol |
4634-09-7 | 100mg |
$ 170.00 | 2022-06-03 | ||
| abcr | AB339743-500 mg |
(6-Phenylpyridin-3-yl)methanol; 95% |
4634-09-7 | 500MG |
€192.90 | 2022-03-25 | ||
| abcr | AB339743-1 g |
(6-Phenylpyridin-3-yl)methanol; 95% |
4634-09-7 | 1g |
€246.80 | 2022-03-25 | ||
| abcr | AB339743-5 g |
(6-Phenylpyridin-3-yl)methanol; 95% |
4634-09-7 | 5g |
€977.60 | 2022-03-25 | ||
| Matrix Scientific | 071372-500mg |
(6-Phenylpyridin-3-yl)methanol, >95% |
4634-09-7 | >95% | 500mg |
$262.00 | 2023-09-08 | |
| Matrix Scientific | 071372-1g |
(6-Phenylpyridin-3-yl)methanol, >95% |
4634-09-7 | >95% | 1g |
$328.00 | 2023-09-08 | |
| Key Organics Ltd | NF-0738-1MG |
(6-phenylpyridin-3-yl)methanol |
4634-09-7 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | NF-0738-5MG |
(6-phenylpyridin-3-yl)methanol |
4634-09-7 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | NF-0738-10MG |
(6-phenylpyridin-3-yl)methanol |
4634-09-7 | >95% | 10mg |
£63.00 | 2025-02-09 |
(6-Phenylpyridin-3-yl)methanol Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on (6-Phenylpyridin-3-yl)methanol
3-Pyridinemethanol,6-phenyl-: A Comprehensive Overview
3-Pyridinemethanol,6-phenyl-, also known by its CAS registry number 4634-09-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of pyridine derivatives, which have been extensively studied due to their diverse applications in drug discovery and material science. The structure of 3-Pyridinemethanol,6-phenyl- consists of a pyridine ring substituted with a hydroxymethyl group at position 3 and a phenyl group at position 6. This unique substitution pattern imparts distinctive chemical properties and biological activities to the compound.
The synthesis of 3-Pyridinemethanol,6-phenyl- has been explored through various methodologies, including nucleophilic aromatic substitution and cross-coupling reactions. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are highly valuable for pharmacological studies. For instance, researchers have utilized palladium-catalyzed coupling reactions to efficiently construct the C-C bond between the pyridine ring and the phenyl group. These methods not only enhance the yield but also improve the stereochemical control of the product.
In terms of biological activity, 3-Pyridinemethanol,6-phenyl- has shown promising results in several assays. Studies have demonstrated its potential as a modulator of ion channels, particularly voltage-gated sodium channels. This property makes it a candidate for the development of anti-inflammatory and analgesic agents. Additionally, the compound exhibits moderate inhibitory activity against certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.
The pharmacokinetic profile of 3-Pyridinemethanol,6-phenyl- has also been investigated in preclinical models. Research indicates that the compound possesses reasonable oral bioavailability and favorable tissue distribution properties. These characteristics are essential for its potential translation into clinical applications. Furthermore, recent studies have explored the metabolic pathways of this compound, revealing that it undergoes phase I metabolism primarily via cytochrome P450 enzymes.
Beyond its biological applications, 3-Pyridinemethanol,6-phenyl- has found utility in materials science as well. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. For example, researchers have reported the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, where it enhances catalytic efficiency and selectivity.
In conclusion, 3-Pyridinemethanol,6-phenyl-, with its unique structure and versatile properties, continues to be a focal point in both academic research and industrial applications. Ongoing studies aim to further elucidate its mechanism of action and optimize its therapeutic potential. As advancements in synthetic methodologies and biological screening techniques continue to evolve, this compound is poised to make significant contributions to various fields of science.
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